molecular formula C25H32N4O8 B12736684 Einecs 309-228-8 CAS No. 100145-55-9

Einecs 309-228-8

Cat. No.: B12736684
CAS No.: 100145-55-9
M. Wt: 516.5 g/mol
InChI Key: DYQLSHOUALBRNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate typically involves the sulfonation of 3,8-dimethyl-5-(propan-2-yl)azulene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the azulene ring. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinates and thiols.

    Substitution: Various substituted azulene derivatives.

Scientific Research Applications

Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate
  • Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-phosphate

Uniqueness

Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate is unique due to its specific sulfonate functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

100145-55-9

Molecular Formula

C25H32N4O8

Molecular Weight

516.5 g/mol

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C21H21N3O6.C4H11NO2/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;6-3-1-5-2-4-7/h1-8,25H,9-13H2,(H,22,26)(H,29,30);5-7H,1-4H2

InChI Key

DYQLSHOUALBRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)NCCO

Origin of Product

United States

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